3-异丙氧基-5-甲基苯基硼酸

描述

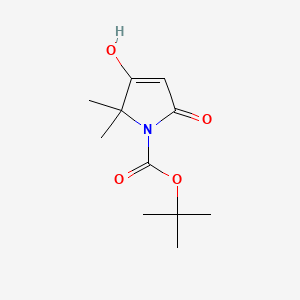

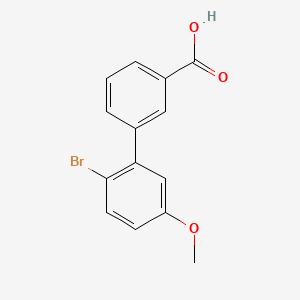

3-Isopropoxy-5-methylphenylboronic acid is a boronic acid derivative . It has a molecular weight of 194.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

Pinacol boronic esters, such as 3-Isopropoxy-5-methylphenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular formula of 3-Isopropoxy-5-methylphenylboronic acid is C10H15BO3 .Chemical Reactions Analysis

Boronic acids and their esters, including 3-Isopropoxy-5-methylphenylboronic acid, are widely used in Suzuki–Miyaura coupling, a commonly applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

3-Isopropoxy-5-methylphenylboronic acid is a solid compound . It is typically stored at temperatures between 2-8°C .科学研究应用

铃木-宫浦偶联

“3-异丙氧基-5-甲基苯基硼酸”是一种有机硼试剂,广泛应用于铃木-宫浦(SM)交叉偶联反应 . 该反应是构建碳-碳键的强大工具,可以用于合成复杂的有机分子. SM 偶联的成功源于极其温和的反应条件和对官能团的耐受性,以及相对稳定、易于制备且通常对环境友好的有机硼试剂 .

有机合成砌块

硼酸基团的存在表明,“3-异丙氧基-5-甲基苯基硼酸”可能是有机合成中有用的构建块. 它可用于构建复杂的有机分子,特别是在铃木-宫浦偶联反应中.

原脱硼

原脱硼是“3-异丙氧基-5-甲基苯基硼酸”的另一种应用。 在这个过程中,硼原子从分子中移除,这在某些合成策略中可能很有用 .

医药研究

“3-异丙氧基-5-甲基苯基硼酸”也可用于医药研究。 通过铃木-宫浦偶联形成碳-碳键的能力使其成为合成新药物分子的宝贵工具 .

作用机制

Target of Action

The primary target of 3-Isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The action of 3-Isopropoxy-5-methylphenylboronic acid is influenced by environmental factors such as the presence of other reagents and the reaction conditions . The compound is known to be environmentally benign , suggesting that it may have a stable action under a variety of environmental conditions.

安全和危害

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

3-Isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the coupling process. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product .

Cellular Effects

The effects of 3-Isopropoxy-5-methylphenylboronic acid on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in cell signaling pathways and gene expression. This compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially altering the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

At the molecular level, 3-Isopropoxy-5-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, which can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopropoxy-5-methylphenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .

Dosage Effects in Animal Models

The effects of 3-Isopropoxy-5-methylphenylboronic acid in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, it can cause toxic or adverse effects, including potential disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-Isopropoxy-5-methylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall cellular function. Its interactions with metabolic enzymes can lead to changes in the production and utilization of energy within the cell .

Transport and Distribution

Within cells and tissues, 3-Isopropoxy-5-methylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall effectiveness in various applications .

属性

IUPAC Name |

(3-methyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCHMHUSIRMAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681566 | |

| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-76-2 | |

| Record name | B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)